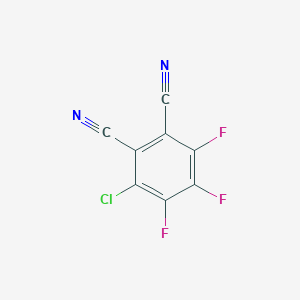
3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C8HClF3N2 This compound is characterized by the presence of three fluorine atoms, one chlorine atom, and two nitrile groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5,6-trifluorobenzene and suitable nitrile precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and efficiency. The process may include:
Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes may be employed.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction rate and selectivity.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The nitrile groups can be involved in oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the compound in substitution reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Catalysts: Catalysts such as palladium or copper may be used in coupling reactions to facilitate the formation of new bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the development of new biochemical probes or as a precursor for bioactive compounds.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and nitrile groups, which can stabilize intermediates and transition states. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: This compound has a similar structure but with three chlorine atoms instead of one chlorine and two nitrile groups.
1,3,5-Trifluoro-2,4,6-trichlorobenzene: Another similar compound with a different arrangement of chlorine and fluorine atoms.
Uniqueness
3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile is unique due to the presence of both nitrile and halogen groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
402942-82-9 |
|---|---|
Molecular Formula |
C8ClF3N2 |
Molecular Weight |
216.55 g/mol |
IUPAC Name |
3-chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8ClF3N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11 |
InChI Key |
BMZDKPHJLPMINH-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)F)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















